Allyl propyl disulfide

Flavor chemistry Sensory analysis Food formulation

Allyl propyl disulfide (CAS 2179-59-1; FEMA# is an unsymmetrical organosulfur compound with the molecular formula C₆H₁₂S₂ (MW 148.29). It is a pale-yellow volatile liquid characterized by a distinctive alliaceous odor profile that combines fresh garlic top notes from the allyl moiety with softer onion undertones from the propyl group, with reported olfactory detection in the range of 0.03–0.08 μg/L.

Molecular Formula C6H12S2
CH2=CHCH2SSCH2CH2CH3
C6H12S2
Molecular Weight 148.3 g/mol
CAS No. 2179-59-1
Cat. No. B1197967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl propyl disulfide
CAS2179-59-1
Synonymsallyl propyl disulfide
Molecular FormulaC6H12S2
CH2=CHCH2SSCH2CH2CH3
C6H12S2
Molecular Weight148.3 g/mol
Structural Identifiers
SMILESCCCSSCC=C
InChIInChI=1S/C6H12S2/c1-3-5-7-8-6-4-2/h3H,1,4-6H2,2H3
InChIKeyFCSSPCOFDUKHPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
Soluble in diethyl ether, carbon disulfide, and chloroform
In water, 53 mg/L at 25 °C (est)
Solubility in water: none
Practically insoluble to insoluble in water
Soluble (in ethanol)
Insoluble

Allyl Propyl Disulfide CAS 2179-59-1: Chemical Profile and Procurement Specifications for Food Flavoring and Research Applications


Allyl propyl disulfide (CAS 2179-59-1; FEMA# 4073) is an unsymmetrical organosulfur compound with the molecular formula C₆H₁₂S₂ (MW 148.29) [1]. It is a pale-yellow volatile liquid characterized by a distinctive alliaceous odor profile that combines fresh garlic top notes from the allyl moiety with softer onion undertones from the propyl group, with reported olfactory detection in the range of 0.03–0.08 μg/L . The compound occurs naturally as the chief volatile constituent of onion oil and is present in multiple Allium species including garlic and chives [2]. Commercially, allyl propyl disulfide is supplied in purities ranging from 88% to 99%, typically stored refrigerated (2–8 °C) under inert atmosphere, and classified as UN1993 (flammable liquid) for transport . It is recognized as GRAS by FEMA and approved as a flavoring agent by FDA and JECFA for food applications [3].

Why Allyl Propyl Disulfide Cannot Be Substituted with Generic Dialkyl Disulfides in Flavor Formulation and Bioactivity Studies


The unsymmetrical substitution pattern of allyl propyl disulfide—bearing one unsaturated allyl group and one saturated propyl chain—imparts physicochemical and organoleptic properties that symmetric dialkyl disulfides cannot replicate. In flavor applications, this asymmetry produces a greener, creamier, and more balanced alliaceous profile compared to harsher symmetric disulfides [1]. From a bioactivity perspective, structure-activity relationships among organosulfur compounds demonstrate that alkyl chain identity directly governs enzyme inhibition potency and mechanism: di-n-propyl disulfide inhibits CYP2A6 competitively with a Ki of 1.73 μM, whereas diallyl disulfide exhibits mixed competitive/noncompetitive inhibition with a different Ki of 2.13 μM [2]. Generic substitution therefore risks both altered organoleptic performance and unpredictable bioactivity outcomes in research settings where specific structural determinants are critical to experimental reproducibility.

Allyl Propyl Disulfide: Quantified Differentiation Evidence Against Closest Analogs


Organoleptic Differentiation: Green-Creamy Profile vs. Harsh Garlic Notes in Flavor Formulation

Organoleptic assessment establishes that allyl propyl disulfide (FEMA# 4073) exhibits a distinctive 'greener and creamier' alliaceous character compared to other disulfides, including diallyl disulfide (FEMA# 2028), the primary component of garlic oil [1]. This differentiation stems from the unsymmetrical allyl-propyl substitution pattern: the allyl group contributes fresh garlic top notes, while the propyl moiety imparts softer onion undertones with reduced pungency, yielding a more balanced flavor profile suitable for both savory applications and potential tropical fruit flavor formulations [1]. The compound is described as possessing a complex sulfide aroma blending fresh garlic (allyl-derived) with mild onion (propyl-derived) notes, free from harsh irritancy .

Flavor chemistry Sensory analysis Food formulation

Chromatographic Identity Verification: GC Retention Index (Kovats RI = 1045 on DB-5MS)

Allyl propyl disulfide has an experimentally determined Kovats retention index (RI) of 1045 on a DB-5MS capillary column (J&W Scientific) [1]. This RI value serves as a definitive analytical fingerprint for distinguishing allyl propyl disulfide from structurally similar dialkyl disulfides in complex mixtures. For comparison, dipropyl disulfide (symmetrical, saturated) has an RI of approximately 1378 on similar non-polar columns [2], while diallyl disulfide (symmetrical, di-unsaturated) elutes with an RI around 1080 [3]. The ~233-unit difference between allyl propyl disulfide and dipropyl disulfide provides unambiguous chromatographic resolution, enabling confident identification and quantification in natural product analysis, flavor authentication, and quality control workflows.

Analytical chemistry GC-MS Quality control

Neutrophil Ca²⁺ Flux Activation: Functional Activity Demonstrated in Human Immune Cell Assays

In a comparative study evaluating the effects of garlic essential oil and 22 individual organosulfur compounds on human neutrophil responses, allyl propyl disulfide was shown to directly activate Ca²⁺ flux in neutrophils [1]. This functional assay demonstrates that allyl propyl disulfide engages neutrophil calcium signaling pathways, an early event in immune cell activation. Notably, this activity was observed alongside structurally related compounds including dipropyl disulfide, diallyl disulfide, and allyl isothiocyanate (AITC) [2]. While AITC exhibited the most potent activation in this panel, the data confirm that allyl propyl disulfide possesses measurable immunomodulatory activity distinct from inactive structural analogs (e.g., 1,4-dithiane did not activate neutrophil ROS production despite being a sulfur-containing compound) [3]. The study employed primary human neutrophils with Ca²⁺ flux monitored as an endpoint for cellular activation.

Immunomodulation Neutrophil biology Bioactivity screening

Antifungal Agricultural Application: Phytophthora capsici Inhibition with Zoospore Cytolysis Activity

A granted patent (CN112021311B) discloses a novel agricultural application for allyl propyl disulfide as an inhibitor of Phytophthora capsici, the oomycete pathogen causing devastating blight and root rot in pepper and other solanaceous crops [1]. The patent demonstrates that allyl propyl disulfide inhibits multiple stages of the Phytophthora life cycle, including zoospore germination, mycelial growth, and induces direct cytolysis of zoospores [2]. This application leverages the compound's natural occurrence in Allium species as a chemical defense mechanism. Critically, the patent establishes that allyl propyl disulfide exerts its antifungal effects without promoting drug resistance—a major limitation of conventional synthetic fungicides—and can be applied to soil to prevent pathogen infection from the source [3]. The compound disrupts zoospore motility and swimming behavior, leading to rapid cell lysis [4].

Agricultural biocontrol Phytophthora Plant protection

Natural Abundance and Occurrence: Chief Volatile Component of Onion Oil with Quantified Concentrations in Allium spp.

Allyl propyl disulfide is consistently identified as the chief volatile component of onion oil (Allium cepa) and a significant constituent of garlic and related Allium species [1]. Quantitative GC-MS analysis of Allium senescens essential oil revealed allyl propyl disulfide as the third most abundant sulfur-containing volatile, comprising 12.23% of the total volatile fraction by peak area, following 5-dimethylthiophene (41.15%) and dipropyl disulfide (18.91%) [2]. In garlic (Allium sativum), allyl propyl disulfide was quantified at 3.1% relative abundance among volatile organosulfur constituents [3]. This quantitative natural occurrence data establishes allyl propyl disulfide as a major, authentic component of Allium-derived essential oils, distinguishing it from trace or artifact compounds that lack biological or sensory relevance.

Natural product chemistry Volatile profiling Allium metabolomics

Occupational Exposure Limits: OSHA and NIOSH Regulatory Thresholds for Industrial Hygiene Compliance

Allyl propyl disulfide is subject to established occupational exposure limits (OELs) under U.S. federal regulations, with both OSHA PEL and NIOSH REL set at 2 ppm (12 mg/m³) as an 8-hour time-weighted average (TWA) and a short-term exposure limit (STEL) of 3 ppm (18 mg/m³) [1]. The ACGIH has additionally classified allyl propyl disulfide as a dermal sensitizer (DSEN) [2]. OSHA has published a partially validated GC-FPD analytical method (OSHA PV2086) for workplace air monitoring using Chromosorb 106 sampling media with a 10 L sampling volume at 0.2 L/min flow rate [3]. These regulatory thresholds and validated analytical methods provide a compliance framework that may not exist for structurally related but less-regulated disulfides, offering procurement clarity for industrial users operating under occupational safety mandates.

Industrial hygiene Occupational safety Regulatory compliance

Allyl Propyl Disulfide: Validated Application Scenarios for Procurement and Research Prioritization


Flavor Formulation: Balanced Alliaceous Profile with Green-Creamy Character

Food and beverage formulators developing savory products, condiments, meat applications, or tropical fruit flavors should prioritize allyl propyl disulfide (FEMA# 4073) for its distinctive 'greener and creamier' alliaceous profile relative to harsher symmetric disulfides [1]. The unsymmetrical allyl-propyl structure delivers a more balanced garlic-onion character with reduced pungency, enabling broader application latitude without overpowering base notes . With an olfactory threshold of approximately 0.03–0.08 μg/L, effective flavor impact is achieved at minimal inclusion levels (recommended 0.05–0.3 mg/kg in food applications), optimizing cost-in-use . The compound is supplied in purities up to 99% and is soluble in ethanol, propylene glycol, and vegetable oils, facilitating incorporation into diverse formulation matrices .

Agricultural Biocontrol Research: Phytophthora capsici Inhibitor for Oomycete Disease Management

Agricultural researchers and agrochemical discovery programs investigating natural product-based alternatives to synthetic fungicides for oomycete control should procure allyl propyl disulfide as a validated bioactive lead. Patented evidence (CN112021311B) demonstrates that allyl propyl disulfide inhibits Phytophthora capsici zoospore germination, suppresses mycelial growth, and induces direct zoospore cytolysis without promoting drug resistance [2]. The compound disrupts zoospore motility and swimming behavior, leading to rapid cell lysis and pathogen inactivation [3]. Soil application studies confirm efficacy in preventing Phytophthora infection of pepper crops (Capsicum) from the source [4]. This application scenario is particularly relevant for integrated pest management (IPM) programs where resistance management and reduced synthetic pesticide reliance are procurement drivers.

Immunomodulation and Neutrophil Biology: Structure-Activity Relationship Studies of Organosulfur Compounds

Immunology and cell biology researchers conducting structure-activity relationship (SAR) studies on organosulfur immunomodulators should include allyl propyl disulfide in compound screening panels. Validated experimental data demonstrate that allyl propyl disulfide directly activates Ca²⁺ flux in primary human neutrophils, an early event in immune cell activation [5]. Comparative analysis across 22 organosulfur compounds confirmed activity for allyl propyl disulfide, dipropyl disulfide, and diallyl disulfide, while the sulfur-containing analog 1,4-dithiane showed no activation [6]. This differential activity profile enables systematic SAR investigation of how alkyl chain unsaturation and symmetry govern neutrophil receptor engagement and downstream signaling pathways. The compound serves as a representative unsymmetrical allyl-propyl disulfide for comparative studies with symmetric dipropyl and diallyl analogs.

Analytical Reference Standard for Allium Authentication and Volatile Metabolomics

Analytical chemistry laboratories performing GC-MS authentication of natural products, flavor materials, or botanical extracts should procure allyl propyl disulfide as a certified reference standard. The compound has a defined Kovats retention index of 1045 on DB-5MS columns, enabling unambiguous chromatographic identification [7]. Its documented natural occurrence as the chief volatile component of onion oil and a quantifiable constituent of garlic (3.1% relative abundance) and A. senescens (12.23% of volatile fraction) supports its use as an authenticity marker for Allium-derived products [8]. The availability of OSHA-validated GC-FPD analytical methodology (Method PV2086) further supports method development and validation for industrial hygiene monitoring in flavor manufacturing facilities [9]. Procurement of high-purity material (≥90–99%) stored under inert atmosphere (argon) at 2–8 °C ensures analytical reproducibility.

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